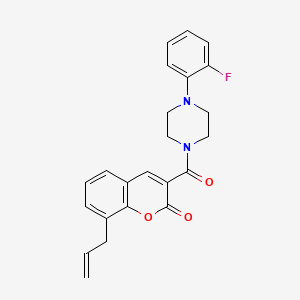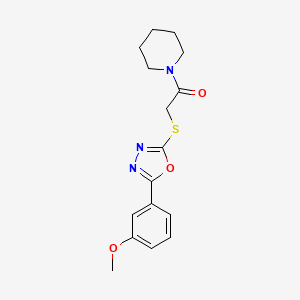![molecular formula C16H13ClN4O2S B2379663 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1173632-56-8](/img/structure/B2379663.png)
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of conjugated double bonds. The presence of the prop-2-yn-1-yl group could introduce some degree of non-planarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the prop-2-yn-1-yl group could make the compound more reactive .Aplicaciones Científicas De Investigación
Biological Activity Studies
The compound, being a derivative of benzothiazole, has been a subject of various synthesis and characterization studies. Specifically, derivatives of benzothiazole, similar to the compound , have demonstrated significant biological activity. For instance, certain derivatives have been found to possess antibacterial properties, especially against strains such as Staphylococcus aureus and Bacillus subtilis. These derivatives exhibit their antibacterial efficacy at non-cytotoxic concentrations, making them potential candidates for antibacterial drug development (Palkar et al., 2017), (Basavarajaiah & Mruthyunjayaswamy, 2008).
Anticancer and Antibacterial Properties
Further research has shown that certain compounds derived from benzothiazole display anticancer and antibacterial properties. These compounds have been tested against specific cancer cell lines and bacterial strains, showing promising results in inhibiting the growth of these cells. This highlights the potential of these compounds in the development of new anticancer and antibacterial drugs (Deshineni et al., 2020).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been extensively utilized to study the structural and spectroscopic properties of benzothiazole derivatives. These studies help in understanding the intramolecular interactions, charge transfer mechanisms, and the potential biological effects of these compounds. The findings from these studies provide valuable insights into the molecular structure, aiding in the design of compounds with enhanced biological activity (Viji et al., 2020).
Anion Sensing Applications
Certain benzothiazole derivatives have been identified as effective chemosensors for anions. These compounds exhibit structural planarity and photophysical properties that allow them to recognize anions such as cyanide through specific reactions. The recognition process is often accompanied by notable changes in color and fluorescence, making these compounds useful in anion sensing applications (Wang et al., 2015).
Antimicrobial and Anti-Proliferative Activities
The synthesis of benzothiazole derivatives has also been aimed at evaluating their antimicrobial and anti-proliferative activities. These compounds have shown effectiveness against a range of microbial strains, and certain derivatives have been particularly noted for their anti-proliferative effects against specific cancer cell lines. This further emphasizes the therapeutic potential of benzothiazole derivatives in treating microbial infections and cancer (Mansour et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-4-7-21-12-6-5-10(17)8-13(12)24-16(21)18-14(22)11-9-20(2)19-15(11)23-3/h1,5-6,8-9H,7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHAQVPRKTYEOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

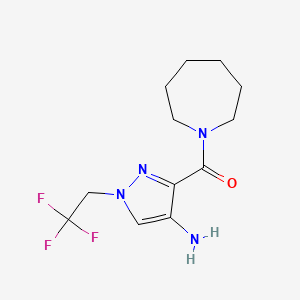
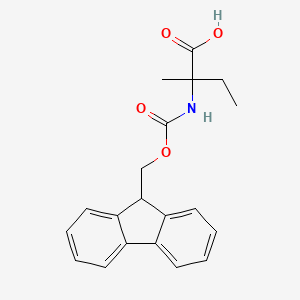
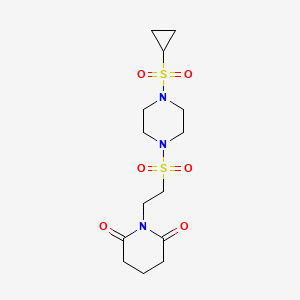

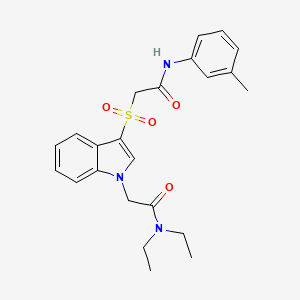
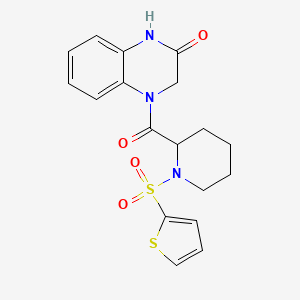
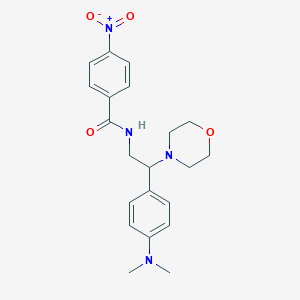

![N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2379593.png)

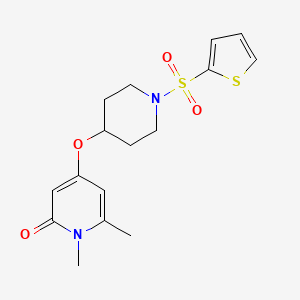
![tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)
